molecular formula C18H24N2O2 B1599885 tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate CAS No. 1021363-43-8

tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate

Cat. No. B1599885
CAS RN: 1021363-43-8
M. Wt: 300.4 g/mol
InChI Key: ITXPMLWFIBYJIS-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate” is a chemical compound . It is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .


Synthesis Analysis

This compound is used as a precursor in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involve the use of specific precursor chemicals .


Molecular Structure Analysis

The molecular formula of “tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate” is C11H18N2O2 . Its average mass is 210.273 Da and its monoisotopic mass is 210.136826 Da .


Chemical Reactions Analysis

As a precursor, this compound is used in the synthesis of fentanyl and its analogues . The exact chemical reactions involving this compound would depend on the specific synthesis method used .

Scientific Research Applications

Synthesis and Anticancer Applications

  • tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate for small molecule anticancer drugs. This compound is synthesized through a sequence of reactions from commercially available piperidin-4-ylmethanol, and it plays a crucial role in the development of drugs for cancer treatment (Zhang, Ye, Xu, & Xu, 2018).

Use in Biological Active Compounds

  • tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

Application in Vandetanib Synthesis

  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, an anti-cancer drug (Wang, Wang, Tang, & Xu, 2015).

Role in X-ray Studies

  • tert-Butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, through X-ray studies, has been used to understand molecular structures and packing in crystals, revealing insights into molecular interactions (Didierjean et al., 2004).

Development of Piperidine Derivatives

  • Synthesis of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates and their use in creating N-Boc piperidine derivatives fused with oxygen heterocycles is a notable application. These compounds are useful in medicinal chemistry and drug design (Moskalenko & Boev, 2014).

Synthesis in Antibacterial and Anthelmintic Compounds

Mechanism of Action

The mechanism of action of this compound would depend on the specific fentanyl analogue that it is used to synthesize . Fentanyl and its analogues are potent opioids that act on the opioid receptors in the brain to produce analgesic and anesthetic effects .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

tert-butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-10-8-15(9-11-20)12-14-4-6-16(13-19)7-5-14/h4-7,15H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXPMLWFIBYJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468339
Record name tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(4-cyanobenzyl)piperidine-1-carboxylate

CAS RN

1021363-43-8
Record name tert-Butyl 4-[(4-cyanophenyl)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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